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For Researchers, Scientists, and Drug Development Professionals

Carlactone, a crucial precursor in the biosynthesis of strigolactones, plays a pivotal role in
plant development and interaction with symbiotic and parasitic organisms. Understanding the
enzymatic cascade that governs its synthesis is paramount for developing novel agrochemicals
and pharmaceuticals. This technical guide provides an in-depth exploration of the core
enzymes in the carlactone biosynthesis pathway, presenting quantitative data, detailed
experimental methodologies, and visual representations of the key processes.

The Core Enzymatic Players in Carlactone
Formation

The biosynthesis of carlactone from all-trans-3-carotene is a multi-step process localized in
the plastids, orchestrated by a trio of key enzymes: a [3-carotene isomerase (D27) and two
carotenoid cleavage dioxygenases (CCD7 and CCD8). The subsequent conversion of
carlactone to carlactonoic acid is catalyzed by a cytochrome P450 monooxygenase (MAX1) in
the cytoplasm.[1][2][3]

B-Carotene Isomerase (D27)

The pathway initiates with the reversible isomerization of all-trans-3-carotene to 9-cis-f3-
carotene, a reaction catalyzed by the iron-sulfur protein DWARF27 (D27).[1][4] This
stereospecific conversion is a critical step, as the subsequent enzyme in the pathway, CCD?7,
specifically recognizes the 9-cis isomer.[5]
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Carotenoid Cleavage Dioxygenase 7 (CCD7)

Following the isomerization, CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), also
known as MORE AXILLARY GROWTH 3 (MAX3) in Arabidopsis, cleaves the 9-cis-f-carotene
molecule at the 9',10" double bond. This enzymatic reaction yields two products: 9-cis-3-apo-
10'-carotenal and (-ionone.[5][6]

Carotenoid Cleavage Dioxygenase 8 (CCD8)

The 9-cis-B-apo-10'-carotenal produced by CCD7 is then the substrate for CAROTENOID
CLEAVAGE DIOXYGENASE 8 (CCD8), also known as MORE AXILLARY GROWTH 4 (MAX4)
in Arabidopsis. CCD8 is a remarkable enzyme that catalyzes a complex series of reactions,
including cleavage and intramolecular rearrangement, to form the eponymous carlactone.[7][8]
The reaction mechanism of CCD8 is proposed to be a two-step kinetic process.[1][9]

Cytochrome P450 Monooxygenase (MAX1)

Once synthesized, carlactone is exported from the plastid to the cytoplasm, where it
undergoes further modification. The enzyme MORE AXILLARY GROWTH 1 (MAX1), a
cytochrome P450 monooxygenase, catalyzes the oxidation of carlactone at the C-19 position
to produce carlactonoic acid.[1][2][10] This conversion is a key step in the biosynthesis of a
variety of strigolactones.

Quantitative Enzymatic Data

The following table summarizes the available quantitative kinetic data for the key enzymes in
the carlactone biosynthesis pathway. It is important to note that kinetic parameters can vary
depending on the specific plant species, recombinant expression system, and assay
conditions.
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. Referenc
Enzyme Organism Substrate Km Vmax kcat
e
D27 _
Oryza 9-cis-3-
(reverse i 0.26 uM 34 s-1 [2]
_ sativa carotene
reaction)
Arabidopsi 9-cis-3-
CCD7 _ 8.7 uM - [2]
s thaliana carotene
] ~ 9-cis-B-
Arabidopsi
CCDs8 ] apo-10'- - - [1]09]
s thaliana
carotenal
Arabidopsi
MAX1 ] Carlactone - - [1]
s thaliana

Note: Quantitative kinetic data for the forward reaction of D27, and for CCD8 and MAX1 are not

yet fully established in the literature. The reaction of AtCCD8 is suggested to follow a two-step

kinetic mechanism.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of the

key enzymes involved in carlactone biosynthesis, as well as the analysis of the reaction

products.

Recombinant Protein Expression and Purification

1. DWARF27 (D27), CCD7, and CCD8 in E. coli

o Vector Construction: The coding sequences of Oryza sativa D27 (OsD27), Arabidopsis

thaliana CCD7 (AtCCD7), and AtCCD8 are cloned into an appropriate E. coli expression

vector, such as a pET vector with an N-terminal His6 or GST tag for affinity purification.[11]

[12]

o Expression: The expression plasmids are transformed into a suitable E. coli strain, like
BL21(DE3). Cultures are grown at 37°C to an OD600 of 0.6-0.8, and protein expression is
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induced with IPTG (isopropyl B-D-1-thiogalactopyranoside) at a final concentration of 0.1-1
mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight to
enhance soluble protein expression.[11][13]

Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by
sonication. The soluble fraction is clarified by centrifugation and applied to a Ni-NTA or
Glutathione-Sepharose affinity column. After washing, the recombinant protein is eluted with
an appropriate buffer containing imidazole or reduced glutathione.[14][15][16]

. MORE AXILLARY GROWTH 1 (MAX1) in Yeast

Vector Construction: The full-length cDNA of Arabidopsis thaliana MAX1 (AtMAX1) is cloned
into a yeast expression vector, such as pYeDP60, under the control of a galactose-inducible
promoter.[1]

Expression: The expression plasmid is transformed into a suitable yeast strain, for example,
WAT11, which co-expresses an Arabidopsis NADPH-P450 reductase. Yeast cultures are
grown in a selective medium and protein expression is induced by the addition of galactose.

[1]

Microsome Preparation: Yeast cells are harvested, and microsomes are prepared by
differential centrifugation. The microsomal fraction, containing the recombinant MAX1
protein, is used for enzymatic assays.[1]

Enzymatic Assays
1. D27 Isomerase Assay
e Reaction Mixture: The assay mixture contains purified recombinant D27, all-trans-3-carotene

as the substrate, a detergent (e.g., Triton X-100) to solubilize the carotenoid, and a suitable
buffer (e.g., MOPS, pH 6.4).[2]

 Incubation: The reaction is incubated in the dark at 25°C with shaking.

e Product Analysis: The reaction is stopped by the addition of an organic solvent mixture. The
products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC)
with a C30 reverse-phase column to separate the different 3-carotene isomers.[2][5]
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2. CCD7 Cleavage Assay

e Reaction Mixture: The assay contains purified recombinant CCD7, 9-cis--carotene as the
substrate, a detergent, and a suitable buffer.

¢ Incubation: The reaction is incubated under specific conditions of temperature and time.

e Product Analysis: The reaction products, 9-cis-B3-apo-10'-carotenal and (3-ionone, are
extracted and analyzed by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

3. CCD8 Assay

o Reaction Mixture: The assay mixture includes purified recombinant CCD8 and 9-cis-[3-apo-
10'-carotenal as the substrate in a suitable buffer.

 Incubation: The reaction is incubated under optimized conditions.
e Product Analysis: The formation of carlactone is monitored by LC-MS/MS.[7]
4. MAX1 Oxidase Assay

o Reaction Mixture: The assay is performed with yeast microsomes containing recombinant
MAX1, carlactone as the substrate, and an NADPH-regenerating system in a suitable buffer.

[1]
¢ Incubation: The reaction mixture is incubated at a specific temperature for a defined period.

e Product Analysis: The reaction is stopped, and the product, carlactonoic acid, is extracted
and quantified by LC-MS/MS.[1][10]

LC-MS/MS Analysis of Carlactone and Carlactonoic Acid

o Sample Preparation: Plant tissues are frozen in liquid nitrogen, ground to a fine powder, and
extracted with an appropriate organic solvent (e.g., acetone). The extract is then purified
using solid-phase extraction (SPE).[17] For in vitro assays, the reaction mixture is extracted
directly with an organic solvent.
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o LC Separation: The extracted samples are analyzed using a reverse-phase C18 column on a
UHPLC system with a gradient of water and methanol or acetonitrile containing a small
percentage of formic acid.[17][18]

o MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer.
Carlactone and carlactonoic acid are detected and quantified using multiple reaction
monitoring (MRM) mode, with specific precursor-to-product ion transitions. For example, the
MRM channel for carlactonoic acid can be set at m/z 331.2 > 113.0.[19]

Visualizing the Pathway and Workflows

To facilitate a clearer understanding of the carlactone biosynthesis pathway and the
experimental procedures, the following diagrams have been generated using Graphviz (DOT
language).

Plastid Cytoplasm

D27 cco? - ) Exvort MAX1
all-trans-B-carotene 9-cis-B-carotene 9-C|s-B-a%o_-10 -carotenal Carlactone  [--=P21 91 Carlactone
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Caption: The Carlactone Biosynthesis Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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